molecular formula C16H22ClN3O2 B11552371 4-Chloro-N-({N'-[(2E)-heptan-2-ylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(2E)-heptan-2-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11552371
M. Wt: 323.82 g/mol
InChI Key: IXEQMMUMSINTRR-XDHOZWIPSA-N
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Description

4-Chloro-N-({N’-[(2E)-heptan-2-ylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chloro-substituted benzamide group and a hydrazone linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-({N’-[(2E)-heptan-2-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation reaction between 4-chlorobenzoyl chloride and N’-[(2E)-heptan-2-ylidene]hydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({N’-[(2E)-heptan-2-ylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Chloro-N-({N’-[(2E)-heptan-2-ylidene]hydrazinecarbonyl}methyl)benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-({N’-[(2E)-heptan-2-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the chloro-substituted benzamide group can interact with protein binding sites, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(hydroxyphenyl)benzamide
  • 4-Chloro-N-(methylphenyl)benzamide
  • 4-Chloro-N-(ethylphenyl)benzamide

Uniqueness

4-Chloro-N-({N’-[(2E)-heptan-2-ylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its hydrazone linkage, which imparts distinct chemical reactivity and biological activity compared to other chloro-substituted benzamides. The presence of the heptan-2-ylidene group further enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-heptan-2-ylidenehydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H22ClN3O2/c1-3-4-5-6-12(2)19-20-15(21)11-18-16(22)13-7-9-14(17)10-8-13/h7-10H,3-6,11H2,1-2H3,(H,18,22)(H,20,21)/b19-12+

InChI Key

IXEQMMUMSINTRR-XDHOZWIPSA-N

Isomeric SMILES

CCCCC/C(=N/NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C

Canonical SMILES

CCCCCC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C

Origin of Product

United States

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